3-[4-(Diethylamino)phenyl]prop-2-enenitrile
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Overview
Description
3-[4-(Diethylamino)phenyl]prop-2-enenitrile is a chemical compound that belongs to the class of nitriles. It is a yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform. This compound is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring, and a nitrile group attached to a prop-2-enenitrile chain.
Mechanism of Action
Target of Action
It’s known that the compound is involved in the synthesis of 1,2,3,4-tetrahydroquinolino-5-carbonitriles .
Mode of Action
The compound interacts with its targets through a mechanism known as the tert-amino effect . This involves the reaction of ortho-(N,N-dialkylamino)benzaldehydes with benzoylacetonitrile, which leads to the formation of 1,2,3,4-tetrahydroquinolino-5-carbonitriles .
Biochemical Pathways
The biochemical pathways affected by this compound involve the cyclization of the intermediate 2-(phenylcarbonyl)-3-[2-[(dialkyl-amino)phenyl]prop-2-enenitriles . This process results in the formation of fused 1,2,3,4-tetrahydroquinolino-5-carbonitriles .
Result of Action
The molecular and cellular effects of the compound’s action result in the formation of 1,2,3,4-tetrahydroquinolino-5-carbonitriles . These compounds are of considerable interest due to their biological activity and their remarkable reactivity, which makes them convenient building blocks in the synthesis of other structures with high biological activity .
Action Environment
It’s known that the cyclization of n,n-dialkyl-o-vinylanilines to give 1,2,3,4-tetrahydroquinolino-5-carbonitriles is influenced by the reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Diethylamino)phenyl]prop-2-enenitrile typically involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, resulting in the formation of the desired product . The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Catalyst: Piperidine or other organic bases
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving:
- High-purity reagents
- Controlled reaction temperatures
- Efficient mixing and agitation
Chemical Reactions Analysis
Types of Reactions
3-[4-(Diethylamino)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
- Oxidation : Potassium permanganate in acidic or basic medium.
- Reduction : Lithium aluminum hydride in dry ether.
- Substitution : Ammonia or primary amines in ethanol.
Major Products Formed
- Oxidation : Formation of carboxylic acids or aldehydes.
- Reduction : Formation of primary amines.
- Substitution : Formation of substituted amides or imines.
Scientific Research Applications
3-[4-(Diethylamino)phenyl]prop-2-enenitrile has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block in the synthesis of various organic compounds.
- Biology : Employed in the study of enzyme inhibition and protein interactions.
- Medicine : Investigated for its potential use in drug development and as a fluorescent probe.
- Industry : Utilized in the production of dyes, pigments, and other specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile : Similar structure but with a dimethylamino group instead of a diethylamino group .
- (E)-2-(benzenesulfonyl)-3-[4-(diethylamino)phenyl]prop-2-enenitrile : Contains a benzenesulfonyl group, which imparts different chemical properties .
- 2-Propenoic acid, 3-[4-(diethylamino)phenyl]-, ethyl ester : An ester derivative with different reactivity and applications .
Uniqueness
3-[4-(Diethylamino)phenyl]prop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility in organic solvents and its ability to interact with biological targets, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]prop-2-enenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-3-15(4-2)13-9-7-12(8-10-13)6-5-11-14/h5-10H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWFCIFHEOTMMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403604 |
Source
|
Record name | 3-[4-(diethylamino)phenyl]prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119516-33-5 |
Source
|
Record name | 3-[4-(diethylamino)phenyl]prop-2-enenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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